Neoechinulin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25644-25-1 |
|---|---|
Molecular Formula |
C23H25N3O3 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
5-hydroxy-6-[(E)-[2-(2-methylbut-3-en-2-yl)-6-(3-methylbut-2-enyl)indol-3-ylidene]methyl]-1,4-dihydropyrazine-2,3-dione |
InChI |
InChI=1S/C23H25N3O3/c1-6-23(4,5)19-16(12-18-20(27)26-22(29)21(28)25-18)15-10-9-14(8-7-13(2)3)11-17(15)24-19/h6-7,9-12H,1,8H2,2-5H3,(H,25,28)(H2,26,27,29)/b16-12+ |
InChI Key |
WGQHFCXVVFMQEB-FOWTUZBSSA-N |
Isomeric SMILES |
CC(=CCC1=CC2=C(C=C1)/C(=C\C3=C(NC(=O)C(=O)N3)O)/C(=N2)C(C)(C)C=C)C |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1)C(=CC3=C(NC(=O)C(=O)N3)O)C(=N2)C(C)(C)C=C)C |
Origin of Product |
United States |
Natural Occurrence and Isolation of Neoechinulin
Fungal Sources and Producing Organisms
Fungi represent the most extensively studied natural sources of neoechinulins and their related compounds. These metabolites are often produced as secondary products during the fungal growth cycle.
Several species within the Aspergillus genus are known producers of neoechinulins. Aspergillus amstelodami has been frequently cited for its production of neoechinulins A and B, alongside other related alkaloids nih.govknaw.nlfrontiersin.orgresearchgate.net. Aspergillus repens has also been identified as a source of neoechinulin A tandfonline.comjst.go.jpoup.com. Other reported Aspergillus species include A. ruber, which produces this compound A researchgate.netresearchgate.netnih.govmdpi.com, A. niveoglaucus from which this compound A was isolated researchgate.net, A. fumigatus MR2012 isolated from the Red Sea, which yielded this compound A mdpi.com, and A. stellatus also reported to produce this compound A nih.gov. In general, various Aspergillus species (Aspergillus sp.) are recognized as significant producers of this alkaloid class nih.govfrontiersin.orgresearchgate.net.
Beyond the Aspergillus and Eurotium genera, neoechinulins and their derivatives have been isolated from other fungal groups. Xylaria euglossa and Microsporum sp. are among these, contributing to the known diversity of this compound-producing fungi nih.govfrontiersin.orgresearchgate.net. Additionally, Chaetomium globosum and Paecilomyces sp. have been associated with the production of this compound A researchgate.net.
Plant Sources and Occurrence
While fungi are the primary natural reservoirs for neoechinulins, some plant sources have also been reported to contain these compounds or their stereoisomers. Derivatives or stereoisomers of this compound have been isolated from hemp seed nih.gov. This compound A has been identified in the ethanolic root extract of Aconitum carmichaelii nih.govfrontiersin.org, and this compound D has been detected in the aqueous extract of Portulaca oleracea nih.govfrontiersin.org. Other non-fungal sources mentioned for this compound derivatives or stereoisomers include Tinospora sagittata, Opuntia dillenii, Cyrtomium fortunei, and Cannabis sativa nih.govresearchgate.net. Marine plants have also been suggested as potential future areas for this compound research nih.gov.
Isolation Methodologies
The isolation of neoechinulins from their natural sources typically involves a multi-step process combining extraction and chromatographic purification techniques.
Conventional extraction methods begin with the collection and processing of fungal biomass or plant material. For fungal cultures, this often involves extracting the culture broth or mycelium using organic solvents. Common solvents employed include ethyl acetate (B1210297) (EtOAc), methanol (B129727) (MeOH), diethyl ether, dichloromethane (B109758) (DCM), and methyl ethyl ketone (MEK) knaw.nltandfonline.comjst.go.jpmdpi.commdpi.comacs.orgnih.gov. The choice of solvent can depend on the polarity of the target compounds and the nature of the biological matrix.
Following solvent extraction, the crude extracts are typically concentrated under reduced pressure. Subsequent purification steps are crucial for isolating individual this compound compounds. These often involve various chromatographic techniques:
Column Chromatography: This is a widely used method, employing stationary phases such as silica (B1680970) gel or C18-functionalized silica gel. Elution is typically performed using a gradient of solvents, often mixtures of polar and non-polar solvents like methanol and water, or chloroform (B151607) and methanol knaw.nltandfonline.comjst.go.jpmdpi.comacs.orgnih.gov.
High-Performance Liquid Chromatography (HPLC): Semi-preparative reversed-phase HPLC is frequently utilized for the final purification of neoechinulins, employing specific solvent gradients to achieve high purity mdpi.com.
Table 1: this compound Producing Fungal Genera and Representative Species
| Fungal Genus | Representative Species | Commonly Isolated Neoechinulins | References |
| Aspergillus | A. amstelodami | A, B | nih.govknaw.nlfrontiersin.orgresearchgate.net |
| A. repens | A | tandfonline.comjst.go.jpoup.com | |
| A. ruber | A | researchgate.netresearchgate.netnih.govmdpi.com | |
| A. niveoglaucus | A | researchgate.net | |
| A. fumigatus | A | mdpi.com | |
| A. stellatus | A | nih.gov | |
| Eurotium | E. amstelodami | A, B, E | nih.govknaw.nlfrontiersin.orgresearchgate.net |
| E. rubrum | A, B, E | nih.govknaw.nlfrontiersin.orgresearchgate.netmdpi.com | |
| E. chevalieri | A, D | nih.gov | |
| E. herbariorum | E | knaw.nlresearchgate.netmdpi.com | |
| E. cristatum | A, E | nih.govmdpi.comresearchgate.net | |
| Xylaria | X. euglossa | (Various) | nih.govfrontiersin.orgresearchgate.net |
| Microsporum | Microsporum sp. | (Various) | nih.govfrontiersin.orgresearchgate.net |
| Chaetomium | C. globosum | A | researchgate.net |
| Paecilomyces | Paecilomyces sp. | A | researchgate.net |
Advanced Extraction Strategies
Traditional extraction methods for natural products can be time-consuming and may lead to the degradation of sensitive compounds. Consequently, advanced extraction strategies have been developed to improve efficiency, reduce solvent consumption, and enhance the recovery of target analytes like this compound. Among these, Ultrasound-Assisted Extraction (UAE) has emerged as a prominent technique due to its ability to enhance mass transfer and reduce extraction times through acoustic cavitation nih.gov. UAE utilizes high-frequency sound waves to disrupt cell walls and facilitate the release of intracellular compounds into the solvent.
Ultrasound-Assisted Extraction Optimization
Optimizing Ultrasound-Assisted Extraction (UAE) for this compound A involves systematically evaluating and adjusting various parameters to achieve the highest possible extraction yield and purity. Research has focused on identifying the ideal conditions, often employing single-factor tests followed by Response Surface Methodology (RSM) with designs such as the Box-Behnken Design (BBD) nih.govmdpi.comsrce.hrmdpi.com.
A key study investigating the extraction of this compound A from Aspergillus amstelodami BSX001 identified optimal parameters for UAE. The optimization process involved evaluating the influence of methanol volume fraction, solid-to-liquid ratio, soaking temperature, and ultrasound time nih.govmdpi.comresearchgate.netnih.gov.
The research determined the following optimal conditions:
Methanol Volume Fraction: 72.76% nih.govmdpi.comresearchgate.netnih.gov
Solid-to-Liquid Ratio: 25 mL/g nih.govmdpi.comresearchgate.netnih.gov
Soaking Temperature: 50.8 °C nih.govmdpi.comresearchgate.netnih.gov
Ultrasound Time: While not explicitly stated as the final optimized parameter in all summaries, studies often test ranges, and the optimization process typically aims to balance yield with time efficiency nih.govnih.govresearchgate.netnih.govresearchgate.net. One study indicates initial conditions involved 120 minutes of ultrasound time researchgate.net.
Under these optimized conditions, the extraction yield of this compound A reached up to 1.500 mg/g nih.govmdpi.comresearchgate.netnih.gov. This demonstrates a significant improvement in extraction efficiency compared to less optimized methods. The optimization process, often validated by RSM, ensures that the combination of these parameters synergistically maximizes the recovery of this compound A nih.govmdpi.com.
Data Table: Optimized UAE Parameters for this compound A Extraction
| Parameter | Optimized Value | Unit | Reference(s) |
| Methanol Volume Fraction | 72.76 | % | nih.govmdpi.comresearchgate.netnih.gov |
| Solid-to-Liquid Ratio | 25 | mL/g | nih.govmdpi.comresearchgate.netnih.gov |
| Soaking Temperature | 50.8 | °C | nih.govmdpi.comresearchgate.netnih.gov |
| Ultrasound Time | (Not specified as final optimum) | min | nih.govnih.govresearchgate.netnih.govresearchgate.net |
| Maximum Yield | 1.500 | mg/g | nih.govmdpi.comresearchgate.netnih.gov |
Biosynthesis and Enzymatic Pathways of Neoechinulin
Precursor Incorporation and Metabolic Routing
The biosynthesis of neoechinulin originates from amino acids, specifically L-tryptophan and L-alanine, which are condensed by a non-ribosomal peptide synthetase (NRPS) to form the cyclic dipeptide cyclo-L-alanyl-L-tryptophanyl (cyclo-TA) uniprot.orgacs.org. This dipeptide serves as the foundational scaffold for subsequent modifications. The indole (B1671886) ring of tryptophan is the site for prenylation, a process that involves the attachment of isoprenoid units. The primary isoprenoid precursor for prenylation is dimethylallyl pyrophosphate (DMAPP) nih.govmdpi.com. DMAPP is derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which ultimately originate from acetyl-CoA nih.gov. The metabolic routing involves the channeling of these precursors through specific enzymatic cascades to construct the this compound molecule.
Key Enzymes and Their Catalytic Roles
Several enzymes are critical for the biosynthesis of this compound, with prenyltransferases and dehydrogenases playing pivotal roles in its structural elaboration.
Prenyltransferases (e.g., EchPT1, EchPT2) in Prenylation Cascades
Prenyltransferases are central to the this compound biosynthetic pathway, catalyzing the addition of prenyl groups (specifically dimethylallyl moieties) to the indole diketopiperazine core. In Aspergillus ruber, two prenyltransferases, EchPT1 and EchPT2, have been identified as key players in the biosynthesis of echinulin (B167357) and related compounds, including this compound uniprot.orgacs.orgnih.govebi.ac.ukresearchgate.net.
EchPT1: This prenyltransferase catalyzes the initial prenylation step, which is a reverse prenylation reaction occurring at the C2 position of the indole ring, yielding preechinulin (B12776575) uniprot.orgacs.orgebi.ac.uk.
EchPT2: EchPT2 acts in a consecutive prenylation cascade. It attaches up to three dimethylallyl moieties to preechinulin and its dehydro forms, such as this compound A and B, leading to a diverse array of prenylated derivatives acs.orgnih.govebi.ac.ukresearchgate.net. EchPT2 demonstrates significant catalytic relevance for structural diversity, creating at least 23 di- to tetra-prenylated derivatives acs.orgnih.gov. It functions competitively with other enzymes, such as cytochrome P450 monooxygenases, for substrate utilization uniprot.org.
Dehydrogenases in this compound Biosynthesis
While prenyltransferases are responsible for attaching isoprenoid units, other enzymes like dehydrogenases are implicated in modifying the core structure, particularly in forming the characteristic double bonds found in some this compound congeners. For instance, cytochrome P450 monooxygenase EchP450 is known to introduce a double bond between C10 and C11, a step crucial for the formation of this compound A from preechinulin ebi.ac.uk. Although specific "dehydrogenases" directly named in the context of this compound biosynthesis are not extensively detailed in the provided snippets, the general role of dehydrogenases in redox reactions and metabolic transformations is well-established wikipedia.org. It is possible that other NAD(P)H-dependent dehydrogenases are involved in precursor synthesis or later modifications, though their specific roles in this compound biosynthesis remain less characterized in the available literature. For example, while this compound A's cytoprotective effects might be linked to potentiation of NAD(P)H-producing ability, the specific dehydrogenase(s) involved are elusive nih.govfrontiersin.org.
Genetic and Molecular Biology of Biosynthetic Pathways
The biosynthesis of this compound is encoded by a gene cluster in fungi like Aspergillus ruber ebi.ac.uk. Heterologous expression of this putative gene cluster in Aspergillus nidulans has confirmed the roles of key enzymes. For example, expression of the cluster led to the accumulation of echinulin and this compound A as major products ebi.ac.uk. Studies have shown that the prenyltransferases EchPT1 and EchPT2 are part of this gene cluster and are responsible for the sequential prenylation steps uniprot.orgresearchgate.net. Understanding the genetic organization and regulation of these genes is crucial for elucidating the complete pathway and for developing strategies for enhanced production. The molecular mechanisms involve the precise coordination of gene expression and enzyme activity to ensure the correct assembly of the this compound structure.
Metabolic Engineering Approaches for Enhanced Production
Metabolic engineering offers promising strategies to increase the yield of this compound and its derivatives nih.govmdpi.com. By manipulating the genes encoding key enzymes in the biosynthetic pathway, researchers can redirect metabolic flux towards this compound production. This can involve:
Overexpression of key enzymes: Enhancing the expression of genes encoding prenyltransferases like EchPT1 and EchPT2, or enzymes involved in DMAPP synthesis, could significantly boost this compound production uniprot.orgacs.orgnih.govresearchgate.net.
Heterologous expression: Transferring the entire this compound biosynthetic gene cluster into a more amenable host organism, such as E. coli or other Aspergillus species, can facilitate large-scale production and genetic manipulation ebi.ac.uk.
These approaches aim to create more efficient "cell factories" for the sustainable production of this compound and its potentially valuable analogues.
Chemical Synthesis Methodologies for Neoechinulin and Its Analogues
Total Synthesis Approaches
The total synthesis of neoechinulin, particularly this compound A, has been accomplished by several research groups. These synthetic routes often feature key reactions such as aldol (B89426) condensations and intramolecular cyclizations to construct the core structure with high stereoselectivity.
Stereoselective Synthetic Methods
A significant hurdle in the synthesis of this compound is the control of stereochemistry, especially at the C-12 position of the diketopiperazine ring. Researchers have developed efficient, stereoselective synthetic methods to address this challenge. One key strategy involves the use of chiral starting materials to introduce the desired stereochemistry.
A critical issue encountered during the synthesis is the potential for epimerization at the stereogenic center of the diketopiperazine moiety, particularly under thermal conditions. It has been observed that the stereogenic center on the diketopiperazine moiety of this compound A is susceptible to partial racemization at elevated temperatures. nih.gov For instance, the intramolecular cyclization to form the diketopiperazine ring at 110 °C led to partial epimerization. nih.gov In contrast, conducting the cyclization at a lower temperature of 80 °C resulted in minimal racemization, yielding the desired product with high enantiomeric excess. nih.gov Interestingly, the cyclization to form the diketopiperazine of 8,9-dihydrothis compound A derivatives did not lead to epimerization even at 110 °C, suggesting that the double bond at the C-8/C-9 position in this compound A increases the acidity of the α-proton of the L-Ala moiety, making it more prone to racemization. nih.gov
Intramolecular Cyclization Strategies
The formation of the central diketopiperazine ring is a pivotal step in the total synthesis of this compound. Intramolecular cyclization of a linear dipeptide precursor is the most common and effective strategy employed. nih.gov This key cyclization is typically carried out by heating a solution of the corresponding ΔTrp-L-Ala derivative. nih.gov
The efficiency and stereochemical outcome of this thermal cyclization are highly dependent on the reaction conditions, most notably the temperature. As mentioned previously, lower temperatures (e.g., 80 °C) are favored to prevent racemization at the C-12 stereocenter. nih.gov The choice of solvent can also influence the reaction, with toluene (B28343) being a commonly used solvent for this transformation. nih.gov The successful application of this intramolecular cyclization strategy has been a cornerstone in the total synthesis of both naturally occurring (-)-neoechinulin A and its enantiomer, (+)-neoechinulin A. nih.gov
Synthetic Routes for Diketopiperazine Scaffold Construction
The diketopiperazine ring is the central scaffold of this compound, and its construction is a primary focus of synthetic efforts. Various methods have been developed to build this core structure, often involving coupling reactions and subsequent functionalization.
Base-Induced Coupling Reactions
A notable and efficient method for constructing the diketopiperazine scaffold of this compound B and its derivatives involves a base-induced coupling reaction. nih.govsciencedaily.com This two-step process begins with the coupling of an appropriate aldehyde with a protected piperazine-2,5-dione derivative. nih.gov
Specifically, the synthesis of the this compound B scaffold has been achieved through the base-induced coupling of 1,4-diacetyl-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperazine-2,5-dione with various aldehydes. nih.govresearchgate.net This is followed by treatment with tetra-n-butylammonium fluoride (B91410) (TBAF) to yield the desired diketopiperazine core. nih.govsciencedaily.com This method has proven effective for the synthesis of this compound B and a range of its derivatives, offering a streamlined approach to the core structure under relatively mild conditions. nih.govsciencedaily.com The reaction is sensitive to steric hindrance, and the choice of base and solvent can impact the reaction yield. researchgate.net
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield | Reference |
| Aldehyde | 1,4-diacetyl-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperazine-2,5-dione | t-BuOK | DMF | Coupled Intermediate | High | researchgate.net |
| Coupled Intermediate | TBAF | - | THF | Diketopiperazine Scaffold | Good | researchgate.net |
Table 1: Key Reagents in Base-Induced Coupling for Diketopiperazine Scaffold Synthesis
Regioselective Functionalization
The regioselective functionalization of the this compound scaffold, particularly the diketopiperazine and indole (B1671886) rings, is essential for the synthesis of diverse analogues. While dedicated studies on the regioselective functionalization of the this compound core are not extensively documented, the synthetic routes towards various derivatives reveal specific sites of modification.
The synthesis of this compound B derivatives showcases the introduction of various arylmethylene groups at the C-3 position of the diketopiperazine ring. This is achieved by using different aldehydes in the base-induced coupling reaction, demonstrating a degree of regiocontrol in the construction of the scaffold. nih.gov The exomethylene group at the C-6 position is also a key functional handle that can be modified.
Furthermore, modifications on the indole ring, such as the introduction or removal of the prenyl group and alterations to the indole nitrogen, have been explored in the synthesis of various analogues. researchgate.net These modifications are typically introduced at an early stage of the synthesis, on the indole-containing starting material, rather than through late-stage functionalization of the fully assembled this compound molecule.
Preparation of this compound Derivatives and Analogues
The synthesis of this compound derivatives and analogues is crucial for investigating their biological activities and establishing structure-activity relationships. A variety of these compounds have been prepared, focusing on modifications of the diketopiperazine core, the indole moiety, and the connecting double bond.
A series of this compound A derivatives have been synthesized to explore the importance of different structural features. mdpi.com These include compounds where the C-8/C-9 double bond is saturated (8,9-dihydrothis compound A), showcasing the significance of this conjugated system for certain biological activities. nih.gov The stereochemistry at C-12 has also been varied, with the synthesis of both enantiomers of this compound A. nih.gov
Similarly, a significant number of this compound B derivatives have been prepared. nih.govresearchgate.net These efforts have yielded a library of compounds with diverse substitutions on the arylmethylene group attached to the diketopiperazine ring. nih.gov The synthesis of these analogues has been instrumental in identifying key structural motifs, such as the exomethylene moiety on the diketopiperazine ring, which has been shown to be important for certain antiviral activities. nih.gov Additionally, the acid-catalyzed treatment of this compound B has been shown to yield the related alkaloid, variecolorin H. nih.govresearchgate.net
| Parent Compound | Modification | Resulting Derivative/Analogue | Reference |
| This compound A | Saturation of C-8/C-9 double bond | 8,9-Dihydrothis compound A | nih.gov |
| This compound A | Inversion of stereochemistry at C-12 | (+)-Neoechinulin A | nih.gov |
| This compound B | Variation of the arylmethylene group | Series of this compound B derivatives | nih.govresearchgate.net |
| This compound B | Acid treatment | Variecolorin H | nih.govresearchgate.net |
Table 2: Examples of Prepared this compound Derivatives and Analogues
Comparative Analysis of Synthetic Efficiency and Yield
The seminal synthetic route, developed by Inoue, Kishi, and their collaborators, established a foundational approach to the this compound framework. A critical step in their synthesis of this compound B involved the coupling of an aldehyde (2a) with a diketopiperazine (3) in dry piperidine (B6355638) at a high temperature of 110 °C, which resulted in a 45% yield of the target molecule. acs.orgnih.gov While groundbreaking, this method's reliance on high temperatures can lead to side reactions and racemization, impacting both yield and stereochemical purity. acs.orgnih.gov For instance, when this protocol was applied to the synthesis of deprenylthis compound B, the desired product was obtained in a mere 4% yield, with a significant portion of the starting material recovered or converted to unidentified byproducts. acs.orgnih.gov
Subsequent research has focused on developing more efficient and milder alternatives. One notable advancement involves a two-step process utilizing a base-induced coupling. In the synthesis of deprenylthis compound B, for example, the treatment of N-acetyl-3-indolecarboxaldehyde with 1,4-diacetyl-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperazine-2,5-dione using t-BuOK in DMF afforded an intermediate in 89% yield. acs.orgnih.gov This was followed by treatment with tetra-n-butylammonium fluoride (TBAF) to give the desired intermediate in 75% yield, and subsequent deacetylation yielded deprenylthis compound B in 40% yield. acs.orgnih.gov While this route involves more steps, the individual yields are substantially higher, and the conditions are milder than the original high-temperature coupling.
Further illustrating the challenges, the synthesis of this compound B via an alternative route using a methoxymethyl (MOM) protected indole derivative highlighted issues with steric hindrance. The coupling reaction to form a key intermediate proceeded with only a 14% total yield after three attempts, with a significant recovery of the starting material. acs.orgnih.gov However, the subsequent steps of TBAF treatment and MOM group removal proceeded with high yields of 84% and 77%, respectively. acs.orgnih.gov This underscores how the efficiency of one key step can be the bottleneck for the entire synthetic sequence.
The following table provides a comparative overview of the yields for key steps in the synthesis of this compound and its analogues using different methodologies.
| Target Compound | Synthetic Method | Key Step | Yield (%) | Reference |
| This compound B (1a) | Inoue, Kishi, et al. | Coupling of aldehyde 2a and diketopiperazine 3 at 110 °C | 45 | acs.orgnih.gov |
| Deprenylthis compound B (1b) | Inoue, Kishi, et al. protocol | Coupling of 2b' and 3 at 110 °C | 4 | acs.orgnih.gov |
| Deprenylthis compound B (1b) | Alternative multi-step | Base-induced coupling to form 5b | 89 | acs.orgnih.gov |
| TBAF treatment to form 1b' | 75 | acs.orgnih.gov | ||
| Deacetylation to form 1b | 40 | acs.orgnih.gov | ||
| (-)-Neoechinulin A | Thermal cyclization | Cyclization at 110 °C | 43 (81% ee) | nih.gov |
| (-)-Neoechinulin A | Thermal cyclization | Cyclization at 80 °C | 58 (95% ee) | nih.govmdpi.com |
| This compound B (1a) | Alternative multi-step | Coupling of MOM-protected indole 2s | 14 (total over 3 attempts) | acs.orgnih.gov |
| TBAF treatment to form 1s | 84 | acs.orgnih.gov | ||
| MOM deprotection to form 1a | 77 | acs.orgnih.gov |
Structure Activity Relationship Sar Studies of Neoechinulin and Its Derivatives
Impact of Core Diketopiperazine Moiety on Biological Activities
The diketopiperazine (DKP) ring forms the central scaffold of Neoechinulin. Studies have revealed its differential importance depending on the specific biological activity being investigated. For this compound A, the intact diketopiperazine moiety has been identified as an essential requirement for its anti-nitration activity researchgate.netjst.go.jpnih.govresearchgate.net. However, its role in cytoprotective effects against peroxynitrite-induced cytotoxicity is less absolute; while it contributes, derivatives lacking the complete diketopiperazine ring could still exhibit cytoprotection, suggesting other structural elements are also critical researchgate.netresearchgate.net.
In the context of this compound B's antiviral properties, the diketopiperazine scaffold is considered important for activity against HCV and SARS-CoV-2 acs.orgnih.govacs.orgresearchgate.net. Modifications and derivatives retaining this core structure have shown promising antiviral effects.
Role of Indole (B1671886) Substituents and Prenyl Chains
The indole nucleus, along with associated substituents like prenyl chains and specific unsaturated bonds, plays a significant role in modulating this compound's bioactivity.
A key structural feature of this compound A is the C-8/C-9 double bond. This unsaturation creates a conjugated system extending across the indole moiety to the diketopiperazine ring researchgate.netjst.go.jpnih.govfrontiersin.orgnih.gov. Research has consistently shown that this C-8/C-9 double bond is essential for this compound A's anti-nitration, antioxidant, and anti-cytotoxic activities researchgate.netjst.go.jpnih.govnih.govtandfonline.com. The double bond is thought to contribute to the cytoprotective nature of the molecule, potentially through the antioxidant efficacy or the electrophilic character of the C-8 carbon researchgate.netjst.go.jpnih.govfrontiersin.orgnih.gov.
For this compound B and its derivatives, the exomethylene moiety attached to the diketopiperazine ring has been identified as crucial for its antiviral activities against both HCV and SARS-CoV-2 acs.orgnih.govacs.orgresearchgate.netmedicalxpress.com. Compounds lacking this specific exomethylene group were found to be inactive, underscoring its critical role in mediating these antiviral effects.
The nature of the aromatic moieties, particularly those attached to the diketopiperazine ring in this compound B derivatives, significantly influences their antiviral potency and cytotoxicity acs.orgnih.govacs.orgresearchgate.net. While the diketopiperazine core and exomethylene group are important, variations in the aromatic substituents can fine-tune the interaction with viral targets, impacting efficacy against viruses like SARS-CoV-2. Although not directly this compound, studies on related indole diketopiperazines, such as Tryprostatin A, have indicated that substituents on the indole ring, like a 6-methoxy group, can be essential for specific activities such as inhibiting topoisomerase II and tubulin polymerization mdpi.com. This suggests that modifications to the indole portion of this compound could also yield significant SAR insights.
Stereochemical Effects on Biological Potency
Stereochemistry can profoundly influence a molecule's interaction with biological targets. For this compound A, both synthetic (–) and (+) enantiomers have demonstrated cytoprotective effects researchgate.net. While some studies suggest that stereochemistry may not be a critical determinant for certain activities, such as in N-benzylated analogs, the synthesis process itself can be sensitive to stereochemical outcomes. For instance, intramolecular cyclization steps in this compound A synthesis can lead to racemization at specific stereocenters depending on the reaction conditions researchgate.net. This highlights the importance of controlling stereochemistry during synthesis to ensure consistent and potent biological activity.
Identification of Pharmacophores for Specific Bioactivities
A pharmacophore is a set of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the indole diketopiperazine alkaloid motif itself has been recognized as a potential pharmacophore. Research investigating this compound A as a SARS-CoV-2 Mpro inhibitor has utilized molecular docking and simulation approaches to understand its binding mode and identify key pharmacophoric features acs.orgnih.gov. These studies suggest that this structural class holds promise for developing inhibitors targeting viral enzymes. Further SAR studies, including pharmacophore modeling, are essential for pinpointing the precise molecular interactions responsible for this compound's diverse bioactivities and for guiding the design of more potent and selective analogs.
The structure-activity relationship studies of this compound and its derivatives reveal a complex interplay between its distinct structural components and biological functions. The diketopiperazine moiety, the C-8/C-9 double bond, the exomethylene group, and the indole substituents all contribute to its varied activities, ranging from neuroprotection to potent antiviral effects. Continued exploration of these SARs, coupled with advanced synthetic methodologies and computational modeling, will be instrumental in unlocking the full therapeutic potential of this fascinating class of natural products.
Molecular Mechanisms of Biological Activities of Neoechinulin
Antiviral Activities
Neoechinulin has emerged as a significant area of study in the development of antiviral agents due to its multifaceted mechanisms of action. Research has primarily focused on its efficacy against two major global health threats: Hepatitis C Virus and SARS-CoV-2. The compound's ability to interfere with viral replication through distinct molecular pathways highlights its potential as a broad-spectrum antiviral candidate.
Hepatitis C Virus (HCV) Replication Inhibition
This compound B has been identified as an inhibitor of Hepatitis C Virus (HCV) production. nih.gov Its antiviral activity against HCV is not directed at the viral enzymes themselves, but rather at host cellular factors that the virus hijacks for its replication. This host-oriented mechanism of action makes it a promising candidate for circumventing the issue of drug resistance, a common challenge with direct-acting antivirals.
A key mechanism underlying the anti-HCV activity of this compound B is the inactivation of Liver X Receptors (LXRs). nih.govnih.gov LXRs are nuclear receptors that play a crucial role in regulating lipid metabolism within host cells. HCV replication is intricately linked to the host cell's lipid metabolism, as the virus utilizes cellular lipids and membranes to build its replication complexes.
This compound B acts as a novel antagonist of LXRs. nih.gov By binding to and inactivating these receptors, it disrupts the normal transcriptional activities mediated by LXRs. nih.gov This inactivation leads to alterations in the cellular lipid environment, making it less conducive for HCV replication. Studies have shown that this compound B directly interacts with LXRs and specifically inhibits LXR-mediated gene transcription. nih.gov
The inactivation of LXRs by this compound B has a direct and critical consequence on the architecture of the HCV replication machinery. HCV, like many other positive-strand RNA viruses, induces the formation of specialized membranous structures within the host cell known as double-membrane vesicles (DMVs). nih.govresearchgate.net These DMVs serve as the primary sites for viral RNA replication, shielding the viral replication machinery from host immune surveillance.
The formation and maintenance of these DMVs are dependent on the host cell's lipid metabolism, which is regulated by LXRs. By inactivating LXRs, this compound B disrupts the cellular processes required for the formation of these essential viral replication sites. nih.govnih.gov This leads to a dispersion of the DMVs, effectively dismantling the viral replication factories and thereby inhibiting the production of new infectious virus particles. nih.gov
SARS-CoV-2 Antagonism
In addition to its activity against HCV, this compound and its derivatives have shown promise as antagonists of SARS-CoV-2, the virus responsible for the COVID-19 pandemic. The antiviral mechanisms against SARS-CoV-2 appear to be twofold, involving both direct inhibition of a key viral enzyme and modulation of host cellular pathways.
This compound A has been identified as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro. nih.gov Mpro is a crucial enzyme for the virus as it is responsible for cleaving the viral polyproteins into functional individual proteins necessary for viral replication and transcription. Inhibition of Mpro activity effectively blocks the viral life cycle.
In vitro studies have demonstrated that this compound A can significantly inhibit the enzymatic activity of SARS-CoV-2 Mpro. nih.gov Molecular docking and simulation studies have provided insights into the potential binding mechanism, suggesting that the diketopiperidine moiety of this compound A forms hydrogen bonds with key amino acid residues within the active site of the Mpro enzyme. nih.gov This binding prevents the natural substrate from accessing the active site, thereby inhibiting the protease's function.
Table 1: Inhibitory Activity of this compound A against SARS-CoV-2 Mpro
| Compound | IC₅₀ (µM) |
|---|---|
| This compound A | 0.47 |
| Echinulin (B167357) | 3.90 |
| GC376 (Control) | 0.36 |
Data sourced from in vitro enzymatic assays. nih.gov
Similar to its mechanism against HCV, this compound B and its derivatives can also modulate the cellular environment to inhibit SARS-CoV-2 replication. nih.gov This activity is linked to the inactivation of Liver X Receptors (LXRs). nih.gov Like HCV, SARS-CoV-2 is also known to induce the formation of double-membrane vesicles (DMVs) within infected cells, which serve as sites for viral RNA replication. nih.gov
By targeting and inactivating LXRs, this compound B can disrupt the formation of these viral replication sites, thereby inhibiting the production of new SARS-CoV-2 particles. nih.gov This host-targeted mechanism suggests that this compound could have a broad-spectrum antiviral activity against viruses that rely on similar host pathways for their replication.
Table 2: Anti-SARS-CoV-2 Activity of this compound B
| Compound | IC₅₀ (µM) | IC₉₀ (µM) | CC₅₀ (µM) |
|---|---|---|---|
| This compound B | 32.9 | 45.6 | >20 |
Data from a cell-based SARS-CoV-2 infection system. nih.gov
Influenza Virus Entry Inhibition
This compound compounds have demonstrated potential as inhibitors of influenza virus entry into host cells. The mechanism of action for this antiviral activity has been linked to direct interaction with a key viral surface protein, preventing the initial attachment required for infection.
Research has identified this compound B as a potent inhibitor of the influenza virus by targeting its envelope protein, hemagglutinin (HA). nih.govnih.gov Hemagglutinin is crucial for the early stages of viral infection, as it mediates the virus's attachment to sialic acid receptors on the surface of host cells. nih.govnih.gov
Mechanism of action studies have revealed that this compound B binds directly to the influenza hemagglutinin. nih.govresearchgate.net This binding disrupts the interaction between hemagglutinin and the host cell's sialic acid receptors. nih.govresearchgate.net By interfering with this critical attachment step, this compound B effectively blocks the virus from entering the host cells, thereby inhibiting viral propagation. nih.govnih.gov This activity has been observed against a range of influenza virus strains, including clinical isolates that are resistant to other antiviral drugs like amantadine and oseltamivir. nih.govnih.gov The broad-spectrum activity and the targeting of a viral protein make this compound B a promising lead compound for the development of new influenza entry inhibitors. nih.gov
| Compound | Viral Target | Mechanism of Action | Spectrum of Activity |
| This compound B | Hemagglutinin (HA) | Binds to HA, disrupting its interaction with host cell sialic acid receptors, thus preventing viral attachment. nih.govresearchgate.net | Effective against various influenza A virus strains, including amantadine- and oseltamivir-resistant isolates. nih.govnih.gov |
Anti-Inflammatory Mechanisms
This compound A has been identified as possessing significant anti-inflammatory properties. Its mechanisms of action involve the modulation of key signaling pathways and the suppression of various inflammatory molecules. Studies utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have elucidated several molecular targets of this compound A in the inflammatory cascade. nih.govnih.gov
A primary mechanism underlying the anti-inflammatory effects of this compound A is its ability to inhibit the nuclear factor-kappaB (NF-κB) signaling pathway. nih.govfrontiersin.org NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines, iNOS, and COX-2. nih.gov In its inactive state in the cytoplasm, NF-κB is bound to an inhibitory protein called IκB-α. Upon stimulation by agents like LPS, IκB-α is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. nih.govnih.gov
Research has demonstrated that this compound A effectively blocks the activation of NF-κB in LPS-stimulated macrophages by preventing the phosphorylation and subsequent degradation of IκB-α. nih.govnih.gov By stabilizing the NF-κB/IκB-α complex in the cytoplasm, this compound A halts the inflammatory signaling cascade at a crucial upstream point. nih.gov
In addition to the NF-κB pathway, this compound A also exerts its anti-inflammatory effects by targeting the mitogen-activated protein kinase (MAPK) pathway. frontiersin.orgnih.gov The MAPK pathway is another significant signaling route involved in regulating the production of inflammatory mediators. nih.gov Specifically, this compound A has been shown to inhibit the phosphorylation of p38 MAPK in LPS-stimulated macrophages. nih.govnih.gov The study noted that while p38 phosphorylation was significantly inhibited in a dose-dependent manner, the phosphorylation of other MAPKs, such as ERK and JNK, was not affected. nih.gov This suggests a specific inhibitory action on the p38 MAPK signaling cascade, which is known to be involved in the regulation of various inflammatory processes. nih.gov
The inhibition of the NF-κB and p38 MAPK signaling pathways by this compound A leads to a marked reduction in the production of key pro-inflammatory mediators. nih.govfrontiersin.org Studies have consistently shown that this compound A significantly suppresses the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated RAW264.7 macrophages. nih.govnih.gov This suppression occurs in a dose-dependent manner. nih.gov NO, synthesized by inducible nitric oxide synthase (iNOS), and PGE2, a primary product of cyclooxygenase-2 (COX-2), are critical mediators at inflammatory sites. nih.gov Overproduction of these molecules contributes to the progression of inflammatory diseases. nih.govfrontiersin.org
The suppression of NO and PGE2 production by this compound A is a direct consequence of its ability to downregulate the expression of the enzymes responsible for their synthesis. frontiersin.orgnih.gov Research has confirmed that this compound A decreases the protein expression of both inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner in LPS-stimulated macrophages. nih.govnih.gov This effect is a downstream result of the inhibition of the NF-κB and p38 MAPK pathways, which control the transcription of the iNOS and COX-2 genes. nih.govfrontiersin.org By reducing the expression of these inflammatory enzymes, this compound A effectively curtails the production of potent pro-inflammatory mediators. nih.govresearchgate.net
| Mechanism | Target Molecule/Pathway | Effect of this compound A | Cell Model |
| NF-κB Modulation | IκB-α | Inhibits phosphorylation and degradation. nih.govnih.gov | LPS-stimulated RAW264.7 macrophages |
| MAPK Inhibition | p38 MAPK | Decreases phosphorylation. nih.govnih.gov | LPS-stimulated RAW264.7 macrophages |
| Mediator Suppression | Nitric Oxide (NO) | Markedly suppresses production. nih.govnih.gov | LPS-stimulated RAW264.7 macrophages |
| Mediator Suppression | Prostaglandin E2 (PGE2) | Markedly suppresses production. nih.govnih.gov | LPS-stimulated RAW264.7 macrophages |
| Enzyme Downregulation | iNOS | Decreases protein expression. nih.govresearchgate.net | LPS-stimulated RAW264.7 macrophages |
| Enzyme Downregulation | COX-2 | Decreases protein expression. nih.govresearchgate.net | LPS-stimulated RAW264.7 macrophages |
Regulation of Cytokine Production (e.g., TNF-α, IL-1β)
This compound A has demonstrated significant anti-inflammatory properties by modulating the production of key pro-inflammatory cytokines. In studies utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound A was found to dose-dependently suppress the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) nih.govfrontiersin.orgmdpi.com. This inhibitory effect on cytokine production is a crucial aspect of its anti-inflammatory activity.
The underlying molecular mechanism for this regulation involves the inhibition of critical signaling pathways. Research has shown that this compound A blocks the activation of nuclear factor-kappaB (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-1β nih.govnih.gov. This is achieved by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκB-α nih.govfrontiersin.orgnih.gov. By stabilizing IκB-α, this compound A effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of target inflammatory genes.
Furthermore, the anti-inflammatory effects of this compound A are also mediated through the suppression of the p38 mitogen-activated protein kinase (MAPK) pathway nih.govfrontiersin.org. The p38 MAPK pathway is another significant signaling cascade that plays a crucial role in the inflammatory response by regulating the synthesis of pro-inflammatory cytokines at both the transcriptional and translational levels. By decreasing the phosphorylation of p38 MAPK, this compound A further dampens the inflammatory cascade initiated by stimuli like LPS nih.govfrontiersin.org.
| Compound | Cell Line | Stimulant | Affected Cytokines | Key Molecular Targets |
|---|---|---|---|---|
| This compound A | RAW264.7 macrophages | LPS | TNF-α, IL-1β | NF-κB, p38 MAPK |
Neuroprotective and Anti-Neurodegenerative Pathways
This compound exhibits promising neuroprotective activities through various molecular mechanisms, positioning it as a compound of interest for neurodegenerative disorders.
Mitigation of Oxidative/Nitrosative Stress-Induced Cytotoxicity
This compound A has been shown to confer protection to neuronal cells against the damaging effects of oxidative and nitrosative stress. It demonstrates cytoprotective properties in neuron-like PC12 cells that have been subjected to oxidative injury induced by peroxynitrite nih.govnih.gov.
While this compound A protects neuronal cells from peroxynitrite-induced damage, its mechanism of action appears to be more complex than direct scavenging. Studies on this compound A and its analogs have indicated that the cytoprotective effect is not directly attributable to its antioxidant or anti-nitration properties alone nih.gov. Although the C-8/C-9 double bond in the this compound structure is important for its anti-nitration and antioxidant activities, an acyclic analog with retained antioxidant/anti-nitration capabilities showed diminished cytoprotection nih.gov. This suggests that while the chemical structure contributes to its protective effects, the primary mechanism is not simple radical scavenging.
Instead, the cytoprotection afforded by this compound A against nitrosative stress is linked to an enhancement of the cell's intrinsic defense mechanisms. Research suggests that this compound A elevates the cellular reserve capacity for NAD(P)H generation nih.gov. This increased capacity for NAD(P)H redox turnover could help to offset the crippling of energy-supplying systems that occurs under nitrosative stress, thereby conferring resistance to neuronal cell death. It is important to note that this treatment also leads to a significant decrease in glutathione (GSH) content, indicating a complex modulation of the cellular redox environment nih.gov.
Protection Against Neurotoxin-Induced Cellular Damage
This compound A has demonstrated protective effects against cellular damage induced by specific neurotoxins that are used to model Parkinson's disease. It has been found to protect PC12 cells from the cytotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP, which induces acute Parkinson's-like symptoms nih.govnih.gov. The protective mechanism of this compound A against MPP+ involves the amelioration of downstream events resulting from mitochondrial complex I dysfunction, rather than preventing the initial inhibition of the complex itself nih.gov. This suggests that this compound A helps the cell to cope with the consequences of mitochondrial impairment. The protection against MPP+ toxicity is associated with an increase in the cell's ability to produce NADH nih.gov.
Similarly, this compound A impedes the progression of cytotoxicity induced by rotenone, another inhibitor of mitochondrial complex I frontiersin.orgmdpi.com. In rotenone-treated PC12 cells, cell death is linked to accelerated glucose consumption and subsequent glucose deficiency. Co-treatment with this compound A was found to significantly hinder this cell death. Interestingly, this compound A did not affect the increased glycolytic rate but paradoxically led to a decrease in cellular ATP levels, suggesting an increase in ATP consumption frontiersin.orgmdpi.com. This has led to the hypothesis that this compound A activates a cytoprotective machinery that is ATP-dependent, thereby mitigating the toxic effects of rotenone frontiersin.orgmdpi.com.
| Compound | Neurotoxin | Cell Line | Observed Protective Effect | Proposed Mechanism |
|---|---|---|---|---|
| This compound A | MPP+ | PC12 cells | Protection against cytotoxicity | Amelioration of downstream events of mitochondrial failure; increased NADH production |
| This compound A | Rotenone | PC12 cells | Impedes progression of cytotoxicity | Activation of an ATP-dependent cytoprotective machinery |
Molecular Interactions with Neuronal Proteins
The neuroprotective effects of this compound A are also associated with its ability to interact with specific neuronal proteins.
Studies have revealed that this compound A exhibits a strong binding affinity for several proteins, most notably Chromogranin B nih.govfrontiersin.org. Chromogranin B is an acidic protein that is a major constituent of secretory granules in a wide array of neurons and neuroendocrine cells nih.govnih.gov. It plays a crucial role in the regulated secretory pathway, including the sorting and packaging of hormones and neuropeptides into these granules researchgate.net.
The high-affinity binding of this compound A to Chromogranin B is thought to be a key component of its neuroprotective mechanism, particularly in the context of cytotoxicity induced by compounds like 3-(4-morpholinyl)sydnonimine hydrochloride (SIN-1), a peroxynitrite generator nih.govfrontiersin.org. While the precise functional consequence of this binding is still under investigation, it is hypothesized that this interaction may modulate the function of Chromogranin B, thereby influencing cellular homeostasis and the secretory pathway, which could contribute to the observed cytoprotection in neuronal cells.
Glutaredoxin 3 Binding
This compound A has demonstrated a notable affinity for specific binding to a variety of proteins, including Glutaredoxin 3 (Grx3). nih.gov This interaction is considered a potential mechanism contributing to its cytoprotective effects. nih.gov For instance, the high-affinity binding of this compound A to Glutaredoxin 3 may be responsible for the protection of PC12 cells against cytotoxicity induced by S-morpholinosydnonimine (SIN-1), a peroxynitrite generator. nih.gov
Neurotrophic Factor-Like Properties
This compound A exhibits properties similar to neurotrophic factors, which are crucial for the survival, development, and function of neurons. nih.govnih.govresearchgate.net This characteristic is a key aspect of its neuroprotective potential. nih.gov The compound has been shown to provide cytoprotection to neuronal cells, such as nerve growth factor (NGF)-differentiated PC12 cells and rat primary brain neurons, against oxidative and nitrosative stress. researchgate.netmdpi.com
Studies have demonstrated that this compound A can protect neuronal cells from various toxins. For example, it has shown cytoprotective effects in neuron-like PC12 cells subjected to oxidative injury imposed by peroxynitrite. nih.gov Furthermore, it protects these cells from the cytotoxic effects of the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which is known to induce symptoms similar to Parkinson's disease. nih.govmdpi.com This neuroprotective activity is attributed, in part, to its ability to inhibit the activation of caspase-3-like proteases induced by toxins like SIN-1. researchgate.net The neurotrophic factor-like activities, combined with its anti-apoptotic properties, underscore the therapeutic potential of this compound A in the context of neurodegenerative diseases. nih.govnih.gov
Cellular Energy Metabolism Modulation (e.g., NAD(P)H Potentiation)
A significant aspect of this compound's cytoprotective mechanism is its ability to modulate cellular energy metabolism, particularly through the potentiation of the cell's NAD(P)H-producing capacity. nih.govresearchgate.netnih.gov This enhancement of NAD(P)H levels is crucial for protecting cells against various stressors. nih.gov For example, the neurotoxin MPP+, which inhibits complex I of the mitochondrial electron transport chain and reduces ATP biosynthesis, leads to cell death. nih.gov this compound A ameliorates this toxicity by increasing the cells' ability to produce NADH. nih.gov
Research has shown that this compound A treatment can increase NADH-dehydrogenase activity. researchgate.net This potentiation of NAD(P)H, a key electron donor in various metabolic pathways, likely contributes to the maintenance of cellular redox balance and energy supply under conditions of stress, thereby exerting a cytoprotective effect. nih.gov While the specific NAD(P)H-generating dehydrogenases involved in this process have not yet been fully elucidated, this metabolic modulation is a key component of this compound's biological activity. nih.gov
Anticancer and Pro-Apoptotic Mechanisms
This compound A has demonstrated potential as an anticancer agent due to its ability to act against various tumor cells. nih.gov A primary mechanism for this activity is the induction of programmed cell death, or apoptosis, in cancer cells. nih.govresearchgate.netnih.gov Many cancer cells evade apoptosis through the activation of anti-apoptotic signaling pathways, disrupting the critical balance between cell proliferation and death. nih.gov this compound A appears to counteract this by promoting pro-apoptotic pathways. nih.gov
The pro-apoptotic effects of this compound have been observed in different cancer cell lines. For instance, in human cervical cancer (HeLa) cells, this compound A has been shown to induce apoptosis, highlighting its potential as a therapeutic agent against this type of cancer. researchgate.netresearchgate.net
Induction of Apoptosis Signaling Cascades
The anticancer activity of this compound A is closely linked to its capacity to induce apoptosis through the activation of specific signaling cascades. nih.gov A key pathway implicated is the caspase-dependent apoptosis pathway. researchgate.netnih.gov Studies have shown that this compound A treatment can trigger this cascade in cancer cells, leading to their programmed death. nih.gov
One of the upstream regulators involved in this process is the tumor protein p53. nih.govresearchgate.net Research indicates that this compound A can induce p53, which in turn can activate caspase-3, thereby directing the cell towards the apoptotic pathway. nih.govresearchgate.net This induction of critical apoptotic signaling molecules is central to the compound's pro-apoptotic mechanism.
Caspase-3 Activation
A pivotal step in the execution phase of apoptosis is the activation of effector caspases, such as Caspase-3. brieflands.com this compound A has been shown to directly influence this process. nih.gov In studies involving HeLa cells, treatment with this compound A resulted in the activation of the caspase-3 cascade. nih.gov This activation is a downstream consequence of the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. nih.gov The activation of Caspase-3 ultimately leads to the cleavage of various cellular substrates, culminating in the morphological and biochemical hallmarks of apoptosis. nih.govresearchgate.net
| Cell Line | Compound | Observed Effect | Reference |
| HeLa Cells | This compound A | Activation of Caspase-3 cascade | nih.gov |
| PC12 Cells | This compound A | Inhibition of SIN-1-induced activation of caspase-3–like proteases | nih.gov |
Regulation of Bcl-2 Family Proteins (Bcl-2, Bax)
The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway, comprising both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). nih.gov The ratio of these proteins is a key determinant of a cell's susceptibility to apoptosis. researchgate.net this compound A has been found to modulate the expression of these key regulatory proteins. nih.gov
Specifically, studies have reported that this compound A can down-regulate the expression of the anti-apoptotic protein Bcl-2 while simultaneously up-regulating the expression of the pro-apoptotic protein Bax in HeLa cells. nih.govresearchgate.net This shift results in a higher Bax:Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequently activates the caspase cascade, leading to apoptosis. researchgate.net This regulation of Bcl-2 family proteins is a crucial component of this compound A's mechanism for inducing apoptosis in cancer cells. nih.gov
| Protein | Effect of this compound A | Function | Cell Line | Reference |
| Bcl-2 | Down-regulation | Anti-apoptotic | HeLa | nih.govresearchgate.net |
| Bax | Up-regulation | Pro-apoptotic | HeLa | nih.govresearchgate.net |
Cell Cycle Arrest Pathways
This compound A has been identified as a compound that can halt the progression of the cell cycle, a key process in the unchecked division of cancer cells. researchgate.net Research into its molecular mechanisms reveals that its primary strategy for inducing cell cycle arrest involves the modulation of key regulatory proteins. researchgate.netresearchgate.net The cell cycle is a tightly regulated process with specific checkpoints that ensure the fidelity of cell division. Disruption of this cycle can prevent cancer cells from multiplying.
Studies have shown that this compound A treatment leads to the arrest of the cell cycle, thereby inhibiting the proliferation of cancer cells. researchgate.net This effect is not an isolated event but is directly linked to the activation of specific signaling pathways that control cell division. The mechanism is centered on the upregulation of proteins that act as brakes on the cell cycle engine. researchgate.netresearchgate.net A crucial protein in this process is p21, a well-known inhibitor of cell cycle progression. researchgate.netresearchgate.net By increasing the expression of p21, this compound A effectively stops the cell from proceeding through its division cycle, thus preventing the formation of new cancer cells. researchgate.net
Tumor Suppressor Protein Modulation (e.g., p53, p21)
The ability of this compound A to induce cell cycle arrest is intrinsically linked to its influence on tumor suppressor proteins, most notably p53 and its downstream target, p21. researchgate.netresearchgate.net The p53 protein is often called the "guardian of the genome" for its critical role in preventing cancer formation.
Scientific investigations have demonstrated that this compound A activates the expression of the p53 protein. researchgate.netresearchgate.net This activation is a pivotal step, as p53 orchestrates a variety of anti-cancer responses. One of its primary functions is to activate other genes that suppress tumor growth, including the gene for the p21 protein. researchgate.netresearchgate.net
Following the this compound A-induced activation of p53, there is a subsequent and direct upregulation of p21 protein expression. researchgate.netresearchgate.net The p21 protein functions as a cyclin-dependent kinase inhibitor (CDKI). By inhibiting these kinases, p21 effectively halts the cell cycle, preventing DNA replication and cell division. researchgate.net This hierarchical activation, from this compound A to p53 and then to p21, represents a key molecular pathway through which this compound exerts its anti-cancer effects. researchgate.net In studies on human cervical cancer (HeLa) cells, this upregulation of p53 and p21 is a central observation. researchgate.net
Furthermore, the activation of p53 by this compound A also influences other proteins involved in cell survival and death. For instance, it has been shown to down-regulate the expression of the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, further pushing the cancer cell towards programmed cell death. researchgate.netnih.gov
| Target Protein | Effect of this compound A | Primary Consequence | Cell Line Studied |
|---|---|---|---|
| p53 | Upregulation/Activation | Activation of p21, Induction of apoptosis | HeLa |
| p21 | Upregulation | Cell Cycle Arrest | HeLa |
| Bax | Upregulation | Promotion of Apoptosis | HeLa |
| Bcl-2 | Down-regulation | Inhibition of cell survival, promotion of apoptosis | HeLa |
Inhibition of Cell Proliferation and Migration
The molecular actions of this compound on cell cycle pathways and tumor suppressor proteins culminate in the potent inhibition of cancer cell proliferation and migration. researchgate.net The halt in cell proliferation is a direct outcome of the p53/p21-mediated cell cycle arrest. researchgate.netresearchgate.net By preventing cells from dividing, this compound A effectively curbs the growth of a tumor.
Beyond inhibiting proliferation, neoechinulins have been shown to inhibit cell migration, a critical process in cancer metastasis where cancer cells spread from the primary tumor to other parts of the body. researchgate.net The compound's influence extends to several crucial signaling pathways that are essential for the establishment and progression of cancers. researchgate.net While the precise interactions are a subject of ongoing research, it is known that neoechinulins regulate pathways such as STAT-3, NF-κB, and PI3k/Akt, all of which play roles in cell survival, proliferation, and migration. researchgate.net By modulating these complex networks, this compound interferes with the cellular machinery that cancer cells use to invade surrounding tissues and metastasize. researchgate.net
| Biological Activity | Underlying Molecular Mechanism |
|---|---|
| Inhibition of Cell Proliferation | Induction of cell cycle arrest via p53 activation and p21 upregulation. |
| Inhibition of Cell Migration | Regulation of key signaling pathways essential for cancer progression (e.g., STAT-3, NF-κB, PI3k/Akt). |
| Induction of Apoptosis | Upregulation of pro-apoptotic proteins (Bax) and down-regulation of anti-apoptotic proteins (Bcl-2). |
Advanced Research Methodologies and Analytical Techniques
Spectroscopic Characterization (NMR, MS)
The structural elucidation of Neoechinulin and its analogues is heavily reliant on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to identifying the structure of this compound. researchgate.net Proton (¹H) and Carbon-13 (¹³C) NMR spectra are used to map the carbon skeleton and the attached protons. mdpi.com For instance, the ¹H- and ¹³C-NMR spectra of synthesized (-)-Neoechinulin A were found to be identical to those of the naturally isolated compound. mdpi.com The identification of this compound A isolated from sources like Cordate Pinellia Tuber is confirmed through a combination of MS and NMR. nih.gov
Mass spectrometry is employed to determine the precise molecular weight and formula of this compound. Electrospray Ionization (ESI-MS) is a common technique used. For example, in the analysis of compounds from Aspergillus amstelodami, this compound A (referred to as compound 4) was identified by its ESI-MS data, which showed a sodium adduct ion [M+Na]⁺ at an m/z of 346. nih.gov This corresponds to the molecular formula C₁₉H₂₁N₃O₂. nih.gov High-resolution mass spectrometry (HR-ESI-MS) is also utilized for unambiguous formula determination. researchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool, with LC-MS/MS analysis providing fragmentation data that aids in structural confirmation. nih.gov
Table 1: Spectroscopic Data for this compound A
| Technique | Parameter | Observed Value | Reference |
|---|---|---|---|
| Molecular Formula | - | C₁₉H₂₁N₃O₂ | nih.gov |
| Molecular Weight | - | 323.4 g/mol | nih.gov |
| Mass Spectrometry | ESI-MS [M+Na]⁺ | m/z 346 | nih.gov |
| Mass Spectrometry | LC-MS [M+H]⁺ | m/z 324.17 | nih.gov |
| NMR | ¹H-NMR | Spectra recorded on 400 MHz or 600 MHz instruments | mdpi.com |
| NMR | ¹³C-NMR | Spectra recorded on 400 MHz or 600 MHz instruments | mdpi.com |
Chromatographic Techniques for Purification and Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and analytical quantification of this compound. Reversed-phase HPLC (RP-HPLC) is a frequently cited method for its determination.
For the analysis of this compound A in Cordate Pinellia Tuber, a specific RP-HPLC method was developed using a Diamonsil C18 column (250 mm x 4.6 mm, 5 µm). nih.gov The process involved a mobile phase of methanol (B129727) and 0.1% phosphoric acid solution (63:37, v/v) at a flow rate of 1.0 mL/min, with detection at 225 nm. nih.gov Similarly, for quantification in fermentation products of Aspergillus amstelodami, an Agilent 1260 HPLC system with a ZORBAX Eclipse Plus C18 column (250 mm × 4.6 mm, 5 μm) was used. nih.gov In this case, the mobile phase was an isocratic mixture of acetonitrile (B52724) and 0.1% phosphoric acid aqueous solution (3:7, v/v). nih.gov
Beyond analytical purposes, semi-preparative HPLC is used for the isolation and purification of the compound. nih.gov Furthermore, specialized chiral HPLC columns, such as the DAICEL AD-H, are employed to analyze the enantiomeric excess of synthetically prepared this compound A stereoisomers, using a mobile phase like hexane (B92381) and 2-propanol (9:1). mdpi.com
Table 2: Example HPLC Conditions for this compound A Analysis
| Parameter | Condition 1 | Condition 2 | Reference |
|---|---|---|---|
| Column | Diamonsil C18 (250 mm x 4.6 mm, 5 µm) | ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 μm) | nih.gov, nih.gov |
| Mobile Phase | Methanol / 0.1% Phosphoric Acid (63:37, v/v) | Acetonitrile / 0.1% Phosphoric Acid (3:7, v/v) | nih.gov, nih.gov |
| Flow Rate | 1.0 mL/min | Not Specified | nih.gov, nih.gov |
| Detection | 225 nm | Not Specified | nih.gov, nih.gov |
| Column Temp. | 30 °C | Not Specified | nih.gov, nih.gov |
Cell-Based Assays for Biological Activity Profiling
To evaluate the pharmacological potential of this compound, various cell-based assays are conducted. These in vitro tests are crucial for determining the compound's cytotoxicity and its specific inhibitory effects on pathogens like viruses.
The 50% cytotoxic concentration (CC50) is a key metric used to assess the toxicity of a compound to host cells. For this compound A, this compound B, and their derivatives, cytotoxicity was evaluated against human hepatoma (Huh7.5.1) cells. nih.govacs.org The results indicated that the CC50 values for these compounds were greater than 20 μM, suggesting negligible cytotoxicity at concentrations effective against viruses. nih.govacs.org This favorable therapeutic window is a critical factor in considering a compound for further drug development.
Neoechinulins have been profiled for their antiviral activity against several viruses, with their potency measured by the 50% and 90% inhibitory concentrations (IC50 and IC90).
This compound A has shown a potent inhibitory effect against the main protease (Mpro) of SARS-CoV-2, with an IC50 value of 0.47 μM. nih.gov this compound B has demonstrated activity against the Hepatitis C Virus (HCV). nih.gov Studies on this compound B and its derivatives have reported IC50 and IC90 values against HCV, with some derivatives showing more potent activity than the parent compound. nih.gov For instance, derivative 1p had an IC90 of 1.9 μM against HCV. nih.gov this compound B also showed inhibitory activity against SARS-CoV-2, with IC50 and IC90 values of 32.9 μM and 45.6 μM, respectively. nih.govacs.org Additionally, this compound D has been reported to have antiviral properties against herpes and influenza viruses, and this compound B has been shown to suppress the H1N1 influenza virus. nih.gov
Table 3: Antiviral Activity of Neoechinulins
| Compound | Virus/Target | Cell Line | IC50 (μM) | IC90 (μM) | CC50 (μM) | Reference |
|---|---|---|---|---|---|---|
| This compound A | SARS-CoV-2 Mpro | - (Enzyme Assay) | 0.47 | - | - | nih.gov |
| This compound B (1a) | Hepatitis C Virus | Huh7.5.1 | >20 | >20 | >20 | nih.gov |
| This compound B (1a) | SARS-CoV-2 | VeroE6/TMPRSS2 | 32.9 | 45.6 | >20 | nih.gov |
| This compound B derivative (1p) | Hepatitis C Virus | Huh7.5.1 | 1.1 | 1.9 | >20 | nih.gov |
Molecular Modeling and Computational Approaches
Computational methods, particularly molecular docking, are increasingly used to predict and explain the biological activity of natural products like this compound. These in silico techniques provide insights into the molecular interactions between the compound and its biological targets.
Molecular docking studies have been instrumental in understanding the mechanism of action for this compound's antiviral effects. To investigate the potent inhibition of SARS-CoV-2 Mpro by this compound A, extensive molecular docking and molecular dynamics simulations were performed. nih.gov These studies predicted the binding mode of this compound A within the Mpro active site and helped explain why it is significantly more active than the structurally similar compound, echinulin (B167357). nih.gov
Similarly, the anti-HCV activity of this compound B has been explained through its interaction with host-encoded proteins. nih.gov It acts as an antagonist of the liver X receptor (LXR), which is critical for the formation of viral replication sites. nih.govjst.go.jp Surface plasmon resonance (SPR) analysis suggested that this compound B and its derivatives interact noncovalently with LXRs. nih.govresearchgate.net This interaction disrupts the formation of double-membrane vesicles required for viral replication. nih.govjst.go.jp The mechanism for its activity against the H1N1 influenza virus is believed to involve binding to the influenza envelope hemagglutinin, which disrupts the virus's attachment to host cells. nih.gov These computational and mechanistic studies are vital for guiding the rational design of more potent derivatives. nih.gov
Molecular Dynamics Simulations (Classical and Steered)
Molecular dynamics (MD) simulations have been instrumental in understanding the conformational dynamics and binding energetics of this compound with its protein targets at an atomic level. Both classical and steered molecular dynamics (SMD) have been employed to clarify its mechanism of inhibition, particularly in the context of viral enzymes.
A notable study investigating this compound A as an inhibitor of the SARS-CoV-2 main protease (Mpro) utilized a multi-step computational approach. nih.gov Classical MD simulations, running for 200 nanoseconds in duplicate using Desmond software, were performed on the docked poses of this compound A and its structurally similar but less active congeners, echinulin and eurocristatine. nih.gov These simulations were used to calculate the binding free energy (ΔGbind), which helps in ranking the affinity of the compounds for the Mpro active site. nih.gov
While classical MD provided valuable initial data, it was not sufficient to fully distinguish the inhibitory activity between this compound A and echinulin, whose calculated binding energies were very close. nih.gov To overcome this, steered molecular dynamics (SMD) simulations were conducted using NAMD software. nih.gov In SMD, an external force is applied to the ligand to "pull" it out of the protein's binding pocket, and the force required to do so provides a relative measure of binding affinity. nih.gov This technique successfully discriminated between the potent inhibitor this compound A and the less active echinulin, aligning with the in vitro experimental results and highlighting the power of SMD in refining predictions from classical simulations. nih.govuws.ac.uk
| Compound | Target Protein | Simulation Type | Key Findings | Reference |
| This compound A | SARS-CoV-2 Mpro | Classical MD & Steered MD | Potent inhibitor. ΔGbind of -8.1 kcal/mol. SMD confirmed stronger binding compared to echinulin. | nih.gov |
| Echinulin | SARS-CoV-2 Mpro | Classical MD & Steered MD | Weak inhibitor. ΔGbind of -8.0 kcal/mol. SMD showed weaker binding than this compound A. | nih.gov |
| Eurocristatine | SARS-CoV-2 Mpro | Classical MD | Inactive. ΔGbind of -3.2 kcal/mol, explaining its lack of in vitro activity. | nih.gov |
Protein-Ligand Interaction Studies
Identifying the direct molecular targets of this compound is crucial to understanding its pharmacological effects. Techniques that can screen for and quantify protein-ligand interactions have been pivotal in discovering the binding partners of this compound.
Phage display technology has been successfully used to identify the direct binding proteins for this compound A. In a study aimed at uncovering the mechanism behind its neuroprotective effects, researchers employed a phage display screen to find proteins that interact with this compound A. nih.gov The process involves incubating a library of phages, each displaying a different peptide on its surface, with immobilized biotinylated this compound A. Phages that display peptides with an affinity for this compound A bind to the target and can be isolated and identified through DNA sequencing. nih.govtandfonline.com
This unbiased screening approach identified two primary candidate binding partners for this compound A: chromogranin B (CHGB) and glutaredoxin 3 (GRX3). nih.govfrontiersin.org The interaction with chromogranin B was further confirmed using a pull-down assay where recombinant His-tagged CHGB was shown to bind specifically to this compound A-immobilized beads. tandfonline.com
| Technique | This compound Analogue | Purpose | Identified Binding Proteins | Reference |
| Phage Display Screening | This compound A | To identify direct protein binding partners. | Chromogranin B (CHGB), Glutaredoxin 3 (GRX3) | nih.gov |
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. While the initial follow-up to the phage display screen for this compound A used Quartz Crystal Microbalance (QCM) analysis to confirm high affinity for chromogranin B and glutaredoxin 3, SPR has been specifically used to study the interactions of its analogue, this compound B. nih.gov
SPR analysis was employed to investigate the mechanism by which this compound B inhibits the hepatitis C virus (HCV). nih.gov The study demonstrated a direct interaction between this compound B and the liver X receptors (LXRα and LXRβ), which are host factors required for HCV replication. nih.govfrontiersin.org This direct binding to LXRs was shown to be the basis for this compound B's ability to suppress LXR-mediated gene transcription, a key step in its antiviral action. nih.gov The use of SPR provided quantitative data on the binding event, solidifying the role of LXRs as direct targets of this compound B.
Gene Expression and Protein Analysis (e.g., Western Blot, qPCR)
To understand the downstream cellular consequences of this compound binding to its targets, researchers have extensively used gene and protein analysis techniques.
Gene Expression Analysis: Quantitative polymerase chain reaction (qPCR) and transcriptome analysis have revealed that neoechinulins significantly modulate the expression of genes involved in inflammation, viral replication, and cancer.
Anti-inflammatory Effects: Studies on this compound A showed it markedly reduced the mRNA expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in activated macrophage and microglial cells. frontiersin.orgfrontiersin.org
Antiviral Effects: In studies of this compound B, transcriptome analysis of treated liver cells revealed that the compound downregulated a set of 25 genes, many of which are regulated by LXRs. nih.gov Conversely, real-time RT-qPCR has been used to quantify the reduction in viral RNA for both HCV and SARS-CoV-2 following treatment with this compound B and its derivatives. nih.gov
Protein Analysis (Western Blot): Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. It has been widely applied in this compound research to validate changes observed at the gene expression level and to probe signaling pathways.
Target Validation: Following the identification of chromogranin B as a this compound A binding partner, Western blotting was used to confirm the binding in pull-down assays and to monitor the successful knockdown of the protein in subsequent RNA interference experiments. tandfonline.com
Apoptosis Regulation: In cancer cell lines, this compound A was found to induce apoptosis by altering the levels of key regulatory proteins. Western blot analysis showed that it down-regulates the anti-apoptotic protein Bcl-2 and up-regulates the pro-apoptotic protein Bax, leading to the activation of the caspase cascade. frontiersin.orgnih.gov
Inflammation and Viral Response: In line with qPCR data, this compound A was shown to decrease the protein synthesis of iNOS and COX-2. frontiersin.orgfrontiersin.org For this compound B, Western blotting confirmed that its antiviral mechanism was independent of the interferon pathway, as it did not affect the protein levels of interferon-stimulated genes like ISG56 and MxA. nih.gov
| Analysis Type | This compound Analogue | Key Findings | Reference |
| Gene Expression (qPCR/Microarray) | This compound A | Decreased mRNA expression of iNOS, COX-2, TNF-α, IL-1β, IL-6. | frontiersin.orgfrontiersin.org |
| Gene Expression (Transcriptome) | This compound B | Downregulated 25 genes, many regulated by LXR. | nih.gov |
| Protein Analysis (Western Blot) | This compound A | Confirmed CHGB binding; Down-regulated Bcl-2; Up-regulated Bax. | tandfonline.comfrontiersin.org |
| Protein Analysis (Western Blot) | This compound B | No effect on protein levels of ISG56 and MxA. | nih.gov |
Genetic Perturbation Techniques (e.g., RNA Interference)
Genetic perturbation, particularly RNA interference (RNAi), is a powerful tool for validating the functional importance of a potential drug target. By using small interfering RNAs (siRNAs) to specifically silence the expression of a target gene, researchers can determine if the absence of that gene's protein product mimics or alters the effect of the compound being studied.
This approach has been critical in this compound research:
Validating Neuroprotective Targets: To confirm that the binding of this compound A to chromogranin B was functionally relevant to its neuroprotective activity, researchers used siRNA to deplete CHGB in neuronal PC12 cells. nih.gov The results showed that the CHGB-depleted cells had altered sensitivity to cytotoxicity induced by 3-morpholinosydnonimine (SIN-1), strongly suggesting that chromogranin B is a functionally important target in the neuroprotective pathway of this compound A. nih.govtandfonline.com
Confirming Antiviral Mechanism: The role of LXRs as the mediators of this compound B's anti-HCV activity was validated using RNAi. nih.gov Specific siRNAs were used to knock down the expression of LXRα and LXRβ. The study observed that the knockdown of these receptors mimicked the antiviral effect of this compound B, providing conclusive evidence that the compound exerts its function by antagonizing the LXR signaling pathway. nih.gov
| Technique | This compound Analogue | Gene Target | Experimental System | Outcome | Reference |
| RNA interference (siRNA) | This compound A | Chromogranin B (CHGB) | PC12 neuronal cells | Depletion of CHGB altered cellular sensitivity to SIN-1 induced cytotoxicity, validating it as a functional target. | nih.govtandfonline.com |
| RNA interference (siRNA) | This compound B | LXRα and LXRβ | Huh-7.5.1 liver cells | Knockdown of LXRα/β mimicked the anti-HCV effect of the compound, confirming the mechanism of action. | nih.gov |
Future Directions and Translational Research Perspectives
Discovery of Novel Neoechinulin Analogues
The quest for novel this compound analogues is a burgeoning area of research, driven by the need for compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Both isolation from natural sources and synthetic modifications have yielded a number of promising derivatives.
Natural product discovery continues to be a fruitful avenue, with various fungal species, particularly from the genera Aspergillus and Eurotium, being rich sources of this compound-related compounds. nih.govnih.gov These efforts have led to the identification of a range of neoechinulins, including neoechinulins A-E, isoechinulins A-C, and cryptoechinulin. nih.gov
Synthetic chemistry has played a pivotal role in expanding the library of this compound analogues. Structure-activity relationship (SAR) studies have been instrumental in guiding the rational design of new derivatives. For instance, research has highlighted the critical importance of the C-8/C-9 double bond within the indole (B1671886) moiety for the cytoprotective and antioxidant activities of this compound A. mdpi.com Synthetic efforts have focused on modifying the diketopiperazine ring, the indole nucleus, and the isoprenyl groups to explore their impact on biological activity. The synthesis of optically pure enantiomers of this compound A has also been achieved, allowing for a deeper understanding of the stereochemistry's role in its biological effects. mdpi.com
Table 1: Examples of this compound Analogues and Key Research Findings
| Analogue/Derivative | Source/Method | Key Research Finding |
| This compound A | Fungal isolation; Total synthesis | Possesses neuroprotective, anti-inflammatory, and anticancer properties. nih.gov The C-8/C-9 double bond is crucial for its cytoprotective activity. mdpi.com |
| This compound B | Fungal isolation; Synthetic derivatization | Exhibits potent antiviral activity against Hepatitis C virus (HCV) and influenza A virus. nih.govnih.gov |
| 8,9-dihydrothis compound A | Synthetic analogue | Lacks the C-8/C-9 double bond and shows diminished cytoprotective activity, highlighting the importance of this structural feature. |
| Optically pure (+) and (-)-neoechinulin A | Stereoselective synthesis | Both enantiomers exhibit comparable cytoprotective effects against SIN-1-induced cytotoxicity. nih.gov |
Further Elucidation of Underexplored Molecular Mechanisms
While significant progress has been made in understanding the biological activities of this compound, many of its molecular mechanisms remain to be fully elucidated. Future research will need to delve deeper into the intricate signaling pathways and molecular targets modulated by this compound.
One of the key underexplored areas is the precise mechanism behind this compound A's neuroprotective effects. While it is known to protect neuronal cells from oxidative stress, the exact downstream signaling cascades are not fully understood. nih.gov It has been suggested that its cytoprotective action may be independent of its antioxidant and anti-nitration properties, pointing towards the existence of other, yet to be identified, mechanisms. nih.gov The potentiation of the cell's NAD(P)H-producing ability is one such proposed mechanism that warrants further investigation. nih.gov
In the context of its antiviral activity, this compound B has been identified as an inhibitor of the liver X receptor (LXR). nih.gov This interaction disrupts the formation of double-membrane vesicles essential for the replication of viruses like HCV. nih.gov However, the precise molecular interactions between this compound B and LXR, and the downstream consequences of this inhibition, require more detailed investigation. Furthermore, the potential for this compound and its analogues to modulate other host factors involved in viral replication is an area ripe for exploration.
The anti-inflammatory properties of this compound A have been linked to the suppression of the NF-κB and p38 MAPK signaling pathways. nih.gov Future studies should aim to identify the direct upstream targets of this compound A within these pathways to gain a more complete picture of its anti-inflammatory mechanism.
Development of this compound-Based Chemical Probes for Target Validation
The development of this compound-based chemical probes represents a critical step towards definitively identifying and validating its molecular targets. Chemical probes are small-molecule tools that can be used to study the function of proteins and other biomolecules in their native cellular environment.
The synthesis of this compound analogues with reactive functionalities would enable their conjugation to reporter molecules such as biotin or fluorescent dyes. Biotinylated this compound probes could be used in affinity purification-mass spectrometry (AP-MS) experiments to pull down and identify binding partners from cell lysates. This approach would provide an unbiased method for discovering novel protein targets of this compound.
Fluorescently labeled this compound probes would be invaluable for visualizing the subcellular localization of the compound and its targets. Techniques such as fluorescence microscopy could be employed to track the probe's distribution within cells and to observe its co-localization with specific organelles or proteins. This would provide crucial insights into where and how this compound exerts its biological effects.
The design of these chemical probes will need to be carefully considered to ensure that the attached reporter group does not significantly alter the compound's biological activity or its binding affinity for its targets. Structure-activity relationship data will be essential in determining the optimal positions for modification on the this compound scaffold.
Exploration of this compound in Other Pathological Models
The diverse biological activities of this compound suggest that its therapeutic potential may extend beyond the currently explored areas of neurodegeneration, cancer, inflammation, and viral infections. Future research should focus on evaluating the efficacy of this compound and its analogues in a broader range of pathological models.
Neurodegenerative Diseases: this compound A has shown promise in models of Parkinson's disease by protecting neuronal cells from neurotoxins like MPP+ and rotenone. nih.gov Further studies in animal models of other neurodegenerative conditions, such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS), are warranted to assess its broader neuroprotective potential.
Cancer: The pro-apoptotic effects of this compound A in cancer cells, including the upregulation of p53 and Bax and the downregulation of Bcl-2, suggest its potential as an anticancer agent. nih.gov Investigating its efficacy in various in vivo cancer models, including patient-derived xenografts, will be crucial to validate its therapeutic utility.
Inflammatory Diseases: The ability of this compound A to suppress inflammatory pathways suggests its potential for treating a range of inflammatory conditions, such as rheumatoid arthritis, inflammatory bowel disease, and sepsis. nih.gov Preclinical studies in relevant animal models of these diseases are a logical next step.
Viral Infections: The potent antiviral activity of this compound B against HCV and influenza A virus highlights its potential as a broad-spectrum antiviral agent. nih.govnih.gov Its efficacy against other viruses, particularly those that rely on similar host factors for replication, should be investigated. Recent in vitro and in silico studies have also suggested that this compound A could be a promising inhibitor of the SARS-CoV-2 main protease (Mpro). nih.gov
Metabolic Diseases: The role of this compound in metabolic disorders such as diabetes and obesity is a largely unexplored area. Given the known links between inflammation, oxidative stress, and metabolic diseases, it is plausible that this compound could have beneficial effects. Future studies could investigate the impact of this compound on glucose metabolism, insulin sensitivity, and lipid profiles in relevant cell culture and animal models of metabolic disease. nih.gov
Table 2: Exploration of this compound in Various Pathological Models
| Pathological Area | This compound Analogue | Model System | Key Findings |
| Neurodegenerative Diseases | This compound A | PC12 cells (in vitro) | Protects against neurotoxins associated with Parkinson's disease. nih.gov |
| Cancer | This compound A | HeLa cells (in vitro) | Induces apoptosis through modulation of p53, Bax, and Bcl-2. nih.gov |
| Inflammatory Diseases | This compound A | RAW264.7 macrophages (in vitro) | Suppresses the production of pro-inflammatory mediators. nih.gov |
| Viral Infections | This compound B | HCV cell culture system | Inhibits viral replication by targeting the liver X receptor. nih.gov |
| Viral Infections | This compound A | In vitro and in silico | Potent inhibitory effect against SARS-CoV-2 Mpro. nih.gov |
Computational Design and Optimization of this compound Derivatives
Computational approaches, including molecular modeling, quantitative structure-activity relationship (QSAR) studies, and in silico screening, are powerful tools that can accelerate the design and optimization of this compound derivatives with improved therapeutic properties.
Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of this compound analogues with their protein targets. nih.gov This information can provide valuable insights into the key molecular interactions that govern binding affinity and selectivity, thereby guiding the design of new derivatives with enhanced potency. For instance, in silico studies have been used to investigate the binding of this compound A to the SARS-CoV-2 main protease, providing a rationale for its observed inhibitory activity. nih.gov
QSAR studies can be used to develop mathematical models that correlate the structural features of this compound analogues with their biological activities. nih.govpreprints.orgmdpi.com These models can then be used to predict the activity of virtual compounds, allowing for the rapid screening of large chemical libraries and the prioritization of candidates for synthesis and experimental testing.
In silico screening of virtual libraries of this compound derivatives against various protein targets can help to identify novel biological activities and potential new therapeutic applications for this class of compounds. This approach can significantly reduce the time and cost associated with traditional drug discovery pipelines.
The integration of computational design with synthetic chemistry and biological evaluation will be crucial for the successful development of the next generation of this compound-based therapeutics. This multidisciplinary approach will enable the rational design and optimization of compounds with tailored pharmacological profiles for a variety of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
